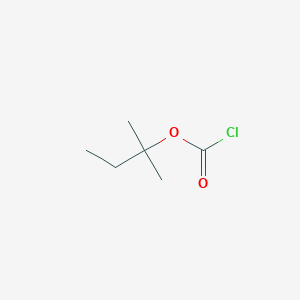

Carbonochloridic acid, 1,1-dimethylpropyl ester

描述

Historical Context and Evolution of Chloroformate Reagents

The study of chloroformate reagents is intrinsically linked to the broader history of organic chemistry and the development of synthetic methodologies. Chloroformic acid (ClCOOH), the parent compound, is highly unstable; however, its ester derivatives proved to be synthetically accessible and useful. Early examples synthesized were simple alkyl chloroformates, such as methyl chloroformate and ethyl chloroformate, which were recognized for their reactivity as acylating agents. wikipedia.orgwikipedia.orgchemeo.com

The evolution of chloroformate chemistry accelerated significantly with the advent of complex, multi-step syntheses, most notably in the field of peptide chemistry. chemrxiv.org Chemists required functional group "protecting groups" that could be selectively added to a reactive site, endure a variety of reaction conditions, and then be selectively removed under mild conditions. wikipedia.orguchicago.edu This need drove the development of more sophisticated chloroformate reagents. A landmark development was the introduction of benzyl (B1604629) chloroformate by Max Bergmann and Leonidas Zervas in 1932 for the introduction of the carboxybenzyl (Cbz) protecting group for amines. wikidot.com The Cbz group was revolutionary as it could be cleaved by catalytic hydrogenolysis, a method that left many other functional groups intact.

The quest for protecting groups with different cleavage conditions, a concept known as "orthogonal protection," led to the creation of a diverse palette of chloroformate reagents. wikipedia.org This included the development of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), which introduces the base-labile Fmoc group, a cornerstone of modern solid-phase peptide synthesis (SPPS). wikidot.compeptide.com The development of acid-labile protecting groups also became crucial, leading to reagents like tert-butyl chloroformate, the precursor to the tert-butoxycarbonyl (Boc) group. The synthesis of chloroformates has also evolved, moving from the use of highly toxic phosgene (B1210022) gas to safer alternatives like triphosgene (B27547) (a solid phosgene equivalent) and innovative photo-on-demand methods that generate the reagent in situ from chloroform (B151607). organic-chemistry.orgkobe-u.ac.jpgoogle.com Carbonochloridic acid, 1,1-dimethylpropyl ester fits within this evolutionary framework as a reagent designed to impart specific properties, namely acid-labile protection, influenced by its tertiary alkyl structure.

Significance in Organic Synthesis and Reaction Chemistry

The primary significance of chloroformate esters lies in their utility as versatile reagents in organic synthesis. wikipedia.org Their reactivity is similar to that of acyl chlorides, allowing them to readily react with nucleophiles. wikipedia.org Key reactions include:

Reaction with amines to form stable carbamate (B1207046) linkages. This is the basis for their most widespread application as amine-protecting group precursors. wikipedia.org

Reaction with alcohols to produce carbonate esters. wikipedia.org

Reaction with carboxylic acids to generate mixed anhydrides, which can act as activated intermediates for further reactions. wikipedia.org

The principal role of this compound in chemical research is as a reagent for the introduction of the tert-amyloxycarbonyl (Tac) protecting group for amines. The resulting Tac-carbamate shields the amine's nucleophilicity and basicity, allowing for chemical modifications at other positions of the molecule.

The choice of the tert-amyl group is strategic. Similar to the widely used tert-butyl group in the Boc protecting strategy, the tertiary nature of the alkyl group renders the resulting carbamate linkage highly susceptible to cleavage under strong acidic conditions. This acid lability is a desirable feature in many synthetic plans, particularly when orthogonal strategies are needed alongside base-labile (e.g., Fmoc) or hydrogenolysis-labile (e.g., Cbz) groups. wikipedia.orgwikidot.com The mechanism of acid-catalyzed deprotection involves the formation of a stable tertiary carbocation (the tert-amyl cation), which readily fragments to release the free amine, carbon dioxide, and an alkene.

The table below compares the Tac group with other common carbamate protecting groups introduced via chloroformate reagents, highlighting their distinct removal conditions, which is fundamental to their strategic use in synthesis.

| Protecting Group | Abbreviation | Chloroformate Reagent | Structure of Protected Amine | Typical Deprotection Conditions |

| tert-Amyloxycarbonyl | Tac | tert-Amyl Chloroformate | R-NH-CO-O-C(CH₃)₂(C₂H₅) | Strong Acid (e.g., TFA, HCl) |

| tert-Butoxycarbonyl | Boc | tert-Butyl Chloroformate | R-NH-CO-O-C(CH₃)₃ | Strong Acid (e.g., TFA, HCl) wikipedia.org |

| Benzyloxycarbonyl | Cbz or Z | Benzyl Chloroformate | R-NH-CO-O-CH₂-Ph | Catalytic Hydrogenolysis (H₂, Pd/C) wikidot.com |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | 9-Fluorenylmethyloxycarbonyl chloride | R-NH-CO-O-CH₂-Fmoc | Base (e.g., Piperidine in DMF) wikipedia.org |

Structural Features and Chemical Classification

This compound is an organic molecule whose structure dictates its reactivity and function.

Key Structural Features:

Acyl Chloride Moiety: The molecule contains a -C(O)Cl group. This is a highly reactive functional group, making the compound an excellent electrophile. The chlorine atom is a good leaving group, facilitating nucleophilic acyl substitution reactions.

Carbonate-like Structure: It is an ester of the unstable chloroformic acid.

tert-Amyl Group: This is a bulky, branched alkyl group, specifically a 1,1-dimethylpropyl group. The tertiary nature of the carbon atom attached to the ester oxygen is critical. It provides steric hindrance and, more importantly, allows for the formation of a stabilized tertiary carbocation upon acid-catalyzed cleavage of the corresponding carbamate. wikipedia.org

Chemical Classification:

Chloroformate Ester: It is classified as an ester of chloroformic acid.

Acyl Halide: Due to the presence of the carbonyl group attached to a chlorine atom, it falls into the class of acyl halides.

Carbamoylating Agent: In reactions with amines, it functions as a reagent to install a carbamate, specifically the tert-amyloxycarbonyl (Tac) group.

The properties of this compound are summarized in the table below.

| Property | Value |

| IUPAC Name | 1,1-dimethylpropyl carbonochloridate |

| Synonyms | tert-Amyl chloroformate, this compound |

| Molecular Formula | C₆H₁₁ClO₂ nih.gov |

| Molecular Weight | 150.60 g/mol |

| CAS Number | 41843-69-6 |

Structure

3D Structure

属性

IUPAC Name |

2-methylbutan-2-yl carbonochloridate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO2/c1-4-6(2,3)9-5(7)8/h4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJAINPOVVPZLBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)OC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80567580 | |

| Record name | 2-Methylbutan-2-yl carbonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80567580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3794-80-7 | |

| Record name | 2-Methylbutan-2-yl carbonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80567580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Carbonochloridic Acid, 1,1 Dimethylpropyl Ester

General Strategies for Aliphatic Chloroformate Preparation

The synthesis of aliphatic chloroformates is a cornerstone of organic chemistry, providing versatile intermediates for the production of carbonates, carbamates, and other important functional groups. The two main approaches for their preparation are phosgenation and alternative carbonylation pathways.

Phosgenation Routes

The most traditional and widely used method for the synthesis of chloroformates is the reaction of an alcohol with phosgene (B1210022) (COCl₂) or its safer-to-handle solid equivalent, triphosgene (B27547) (bis(trichloromethyl) carbonate). nih.govgoogle.com Phosgene, a highly reactive and toxic gas, readily reacts with alcohols to produce the corresponding chloroformate and hydrogen chloride (HCl) as a byproduct.

The general reaction is as follows:

ROH + COCl₂ → ROCOCl + HCl

To neutralize the HCl byproduct, a base is often employed. The choice of base is critical, as it can influence the reaction rate and selectivity. Common bases include tertiary amines such as pyridine (B92270) or triethylamine (B128534). nih.govorganic-chemistry.org

Triphosgene serves as a solid, crystalline source of phosgene, which is generated in situ. This offers a significant advantage in terms of handling and safety compared to gaseous phosgene. The reaction with triphosgene is typically carried out in the presence of a base to facilitate the decomposition of triphosgene and to scavenge the generated HCl. nih.govgoogle.com

Alternative Carbonylation Pathways

Concerns over the toxicity of phosgene have driven the development of alternative carbonylation methods. One such innovative approach is the photo-on-demand synthesis of chloroformates. This method utilizes chloroform (B151607) as both a solvent and a reagent, which upon irradiation with UV light in the presence of oxygen, generates phosgene in situ. This phosgene then reacts with the alcohol present in the solution to form the chloroformate. This technique avoids the direct handling of toxic phosgene gas and offers a potentially safer and more controlled synthetic route.

Specific Synthetic Considerations for the 1,1-Dimethylpropyl Moiety

The synthesis of Carbonochloridic acid, 1,1-dimethylpropyl ester presents unique challenges due to the tertiary nature of the 1,1-dimethylpropyl group. Tertiary alcohols are prone to elimination reactions and the formation of stable tertiary carbocations under acidic conditions, which can lead to the formation of undesired byproducts such as alkenes and alkyl chlorides.

Reactant Precursor Selection

The primary precursor for the synthesis of this compound is 1,1-dimethylpropanol , also commonly known as tert-amyl alcohol . This tertiary alcohol is a readily available and relatively inexpensive starting material.

| Compound Name | Synonyms | Molecular Formula |

| 1,1-Dimethylpropanol | tert-Amyl alcohol, 2-Methyl-2-butanol | C₅H₁₂O |

| Phosgene | Carbonyl chloride | COCl₂ |

| Triphosgene | Bis(trichloromethyl) carbonate | C₃Cl₆O₃ |

| Pyridine | Azine | C₅H₅N |

| Triethylamine | N,N-Diethylethanamine | C₆H₁₅N |

Reaction Conditions and Optimization

The successful synthesis of tert-amyl chloroformate hinges on the careful optimization of reaction conditions to maximize the yield of the desired product and minimize the formation of byproducts.

Phosgenation of 1,1-Dimethylpropanol:

The direct reaction of 1,1-dimethylpropanol with phosgene or triphosgene is the most direct route. Key parameters to control include:

Temperature: Low temperatures are crucial to suppress side reactions. The formation of the stable tert-amyl carbocation is favored at higher temperatures, leading to elimination (forming 2-methyl-1-butene (B49056) and 2-methyl-2-butene) and substitution with chloride ions (forming tert-amyl chloride). Reactions are typically carried out at temperatures ranging from -20°C to 0°C.

Base: The choice and stoichiometry of the base are critical. A non-nucleophilic, sterically hindered base is often preferred to avoid reaction with the chloroformate product. Pyridine is a commonly used base in these reactions. nih.gov The base neutralizes the HCl generated, preventing acid-catalyzed decomposition of the starting material and product.

Solvent: An inert, anhydrous solvent is necessary to prevent hydrolysis of the phosgene and the chloroformate product. Common solvents include toluene, dichloromethane, and ethers. google.com

A study on the reaction of various alcohols with triphosgene and different amine bases highlighted the delicate balance required for tertiary alcohols. While primary alcohols could be converted to alkyl chlorides using triphosgene and triethylamine, tertiary alcohols were reported to be unreactive under these conditions. However, switching the base to pyridine allowed for the activation of the tertiary alcohol, though the primary product observed was the alkyl chloride, indicating the high propensity for the chloroformate intermediate to decompose. nih.gov This underscores the challenge in isolating the tertiary chloroformate.

Optimization Strategies:

To favor the formation of this compound, the following strategies can be employed:

Slow Addition of Reagents: Slow, controlled addition of the phosgenating agent to a cooled solution of the alcohol and base can help to maintain a low concentration of the reactive species and minimize localized heating.

Use of a Flow Reactor: A continuous flow reactor can offer better control over reaction temperature and mixing, potentially improving the selectivity towards the desired chloroformate. google.com

In Situ Consumption: Given the potential instability of the product, a synthetic strategy where the tert-amyl chloroformate is generated and consumed in situ for a subsequent reaction without isolation can be advantageous.

Below is a table summarizing typical, though not specifically optimized for this exact compound, reaction conditions found in the literature for the synthesis of chloroformates from alcohols using triphosgene, which can serve as a starting point for optimization. google.com

| Parameter | Condition | Rationale |

| Phosgenating Agent | Triphosgene | Safer alternative to phosgene gas. |

| Alcohol | 1,1-Dimethylpropanol | Precursor for the 1,1-dimethylpropyl moiety. |

| Base | Pyridine | Neutralizes HCl, can influence selectivity. nih.gov |

| Catalyst | Dimethylformamide (catalytic) | Can be used to facilitate the reaction. google.com |

| Solvent | Toluene, Dichloromethane | Inert and anhydrous. google.com |

| Temperature | 0 °C to room temperature | Lower temperatures are generally favored for tertiary alcohols to minimize side reactions. |

| Reaction Time | Several hours | Monitored by techniques like GLC to determine completion. google.com |

Due to the challenges in synthesizing and isolating chloroformates of tertiary alcohols, detailed research findings and optimized protocols specifically for this compound are not widely published in open literature, likely due to its reactive nature and potential for decomposition.

Reactivity and Reaction Mechanisms of Carbonochloridic Acid, 1,1 Dimethylpropyl Ester

Nucleophilic Acyl Substitution Pathways

The carbonyl carbon in Carbonochloridic acid, 1,1-dimethylpropyl ester is highly electrophilic, readily undergoing attack by a variety of nucleophiles. These reactions are fundamental for the synthesis of carbonates, carbamates, and other derivatives. The general mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the chloride leaving group to restore the carbonyl double bond. vanderbilt.eduopenstax.org

This compound reacts with alcohols and phenols to form mixed carbonate esters. wikipedia.org This reaction is a standard method for synthesizing unsymmetrical carbonates. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), which serves to neutralize the hydrogen chloride (HCl) byproduct, preventing it from protonating the alcohol nucleophile or promoting side reactions. wikipedia.org

The general reaction proceeds as follows:

Reaction: 1,1-dimethylpropyl chloroformate + Alcohol/Phenol (B47542) → Mixed Carbonate + HCl

Mechanism: The alcohol or phenol acts as the nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate. The subsequent elimination of a chloride ion from the tetrahedral intermediate yields the stable mixed carbonate ester.

| Reactant Class | Nucleophile (R'-OH) | Product | General Utility |

| Alcohols | Primary, Secondary, or Tertiary Alcohols | tert-Amyl R'-carbonate | Synthesis of unsymmetrical dialkyl carbonates. |

| Phenols | Phenol, substituted phenols | tert-Amyl aryl-carbonate | Synthesis of alkyl-aryl carbonates. |

The reaction of this compound with primary or secondary amines is a robust method for the formation of carbamates (also known as urethanes). vanderbilt.eduwikipedia.org This transformation is crucial in organic synthesis, particularly for the introduction of protecting groups in peptide synthesis. nih.gov The reaction with a tertiary amine initially forms a quaternary ammonium (B1175870) species, which can then lead to N-dealkylation to produce a carbamate (B1207046) and an alkyl chloride. nih.gov

Like the reaction with alcohols, this aminolysis is typically conducted in the presence of a base to scavenge the generated HCl. nih.gov Alternatively, an excess of the amine reactant can serve as the base.

Reaction with Primary/Secondary Amines: 1,1-dimethylpropyl chloroformate + R'R''NH → N-(1,1-dimethylpropoxycarbonyl)-amine (Carbamate) + HCl

Mechanism: The nitrogen atom of the amine attacks the carbonyl carbon. The resulting tetrahedral intermediate collapses, expelling the chloride ion to form the stable carbamate product.

| Amine Type | Nucleophile | Product | Significance |

| Primary Amines | R'NH₂ | R'NHCO₂C(CH₃)₂(C₂H₅) | Formation of N-substituted carbamates. |

| Secondary Amines | R'R''NH | R'R''NCO₂C(CH₃)₂(C₂H₅) | Formation of N,N-disubstituted carbamates. |

This compound reacts with carboxylic acids to yield mixed carboxylic-carbonic anhydrides. wikipedia.org These mixed anhydrides are themselves reactive acylating agents and are often generated in situ as activated intermediates for the synthesis of esters and amides, particularly when direct conversion is difficult. researchgate.net The reaction requires a base, such as triethylamine, to deprotonate the carboxylic acid, forming a more nucleophilic carboxylate anion. masterorganicchemistry.com

Reaction: 1,1-dimethylpropyl chloroformate + Carboxylic Acid → Mixed Carboxylic-Carbonic Anhydride (B1165640) + HCl

Mechanism: The carboxylate anion attacks the chloroformate's carbonyl carbon. The elimination of chloride from the intermediate produces the mixed anhydride. These anhydrides are often thermally unstable and used without isolation.

Mechanistic Studies of Carbonochloridate Reactivity

The reaction mechanism of chloroformates is highly dependent on their structure and the reaction conditions. While primary and secondary alkyl chloroformates often react via a bimolecular addition-elimination pathway, tertiary alkyl chloroformates, such as the 1,1-dimethylpropyl ester, show a greater tendency to react through a unimolecular ionization pathway due to the stability of the resulting tertiary carbocation. nih.govnih.gov

Kinetic studies on chloroformates distinguish between two primary mechanistic pathways:

Addition-Elimination (A-E): A bimolecular pathway common for primary and secondary chloroformates, where the nucleophile adds to the carbonyl group first, followed by the elimination of the leaving group. nih.govresearchgate.net

Ionization (SN1-like): A unimolecular pathway where the chloroformate first dissociates to form a carbocation and a chloroformate anion, which then rapidly loses carbon dioxide. This pathway is favored by tertiary alkyl chloroformates due to the stability of the tertiary carbocation. nih.govnih.gov

Tert-amyl chloroformate is reported to be only slightly more stable than tert-butyl chloroformate, which is known to be unstable and readily decomposes. nih.govresearchgate.net This instability suggests a strong preference for the ionization mechanism, especially in polar, ion-stabilizing solvents. The rate-determining step in this mechanism is the formation of the 1,1-dimethylpropyl cation.

Comparative Mechanistic Pathways of Alkyl Chloroformates

| Chloroformate Type | Primary (e.g., Ethyl) | Secondary (e.g., Isopropyl) | Tertiary (e.g., tert-Amyl) |

|---|---|---|---|

| Dominant Mechanism | Addition-Elimination | Mixed / Borderline | Ionization (SN1-like) |

| Key Intermediate | Tetrahedral Adduct | Tetrahedral Adduct / Carbocation | Tertiary Carbocation |

| Rate Dependence | [Chloroformate][Nucleophile] | Complex | [Chloroformate] |

| Relative Stability | Relatively Stable | Moderately Stable | Unstable, prone to decomposition |

The choice of solvent has a profound effect on the reaction rate and mechanism of chloroformate reactions. The Grunwald-Winstein equation, log(k/k₀) = mY + lN, is often used to correlate the specific rates of solvolysis (k) with the solvent's ionizing power (Y) and nucleophilicity (N). nih.govresearchgate.net

Solvent Effects: For this compound, which is expected to react via an ionization mechanism, the reaction rate is highly sensitive to the solvent's ionizing power. Polar protic solvents like water, alcohols, and fluoroalcohols are particularly effective at stabilizing the transition state leading to the carbocation, thereby accelerating the reaction. nih.gov The rate is expected to show low sensitivity to solvent nucleophilicity (a small l value) and high sensitivity to solvent ionizing power (a large m value). nih.govresearchgate.net

Expected Solvent Influence on tert-Amyl Chloroformate Reactivity

| Solvent Type | Examples | Ionizing Power (Y) | Nucleophilicity (N) | Expected Effect on Rate |

|---|---|---|---|---|

| Polar Protic | Water, Ethanol, TFE | High | High/Low | Significant rate acceleration |

| Polar Aprotic | Acetone, Acetonitrile | Moderate | Low | Moderate rate |

Catalysis:

Base Catalysis: In acylation reactions, non-nucleophilic tertiary amines (e.g., triethylamine, pyridine) or hindered bases are used as catalysts to neutralize the HCl byproduct, driving the reaction to completion. wikipedia.orgresearchgate.net

Nucleophilic Catalysis: Certain amines, like 4-dimethylaminopyridine (B28879) (DMAP), can act as nucleophilic catalysts. They react with the chloroformate to form a highly reactive acylammonium salt intermediate, which is then more readily attacked by the primary nucleophile (e.g., a sterically hindered alcohol). orgsyn.org

Transition Metal Catalysis: Modern synthetic methods utilize transition metal catalysts to enable novel reactions of chloroformates. For example, nickel-photoredox catalysis can achieve the cross-coupling between unactivated C(sp³)–H bonds and chloroformates to form esters, a transformation not possible under traditional conditions. nih.gov

Cleavage and Decomposition Mechanisms

This compound, also known as tert-pentyl chloroformate, is a reactive chemical compound susceptible to cleavage and decomposition under various conditions. The presence of the bulky 1,1-dimethylpropyl (tert-pentyl) group significantly influences its reaction pathways, often favoring mechanisms that involve the formation of a stable tertiary carbocation.

Acid-Catalyzed Cleavage Processes

The acid-catalyzed cleavage of this compound, particularly in the presence of protic solvents (solvolysis), is analogous to the well-studied S_N1 (unimolecular nucleophilic substitution) reactions of other tert-alkyl halides and related compounds. The stability of the tertiary 1,1-dimethylpropyl carbocation is a key determinant of the reaction mechanism.

The process is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. However, due to the steric hindrance and the electronic effects of the tert-pentyl group, the reaction proceeds through the formation of a carbocation intermediate.

The generally accepted mechanism for the acid-catalyzed solvolysis involves the following steps:

Ionization: The first and rate-determining step is the slow heterolytic cleavage of the carbon-oxygen bond to form a stable tertiary carbocation and a chloroformate anion.

Nucleophilic Attack: The carbocation intermediate then rapidly reacts with a nucleophile present in the reaction medium. In the case of hydrolysis, the nucleophile is a water molecule.

Deprotonation: The resulting oxonium ion is then deprotonated by a solvent molecule to yield the final alcohol product.

Decomposition of Chloroformic Acid: The chloroformic acid intermediate is unstable and readily decomposes to carbon dioxide and hydrochloric acid.

The kinetics of this reaction are typically first-order, depending only on the concentration of the chloroformate ester, which is characteristic of an S_N1 mechanism. The rate of solvolysis is highly dependent on the ionizing power of the solvent.

| Factor | Effect on Reaction Rate | Reason |

|---|---|---|

| Solvent Polarity | Increases with increasing solvent polarity | Polar solvents stabilize the carbocation intermediate, lowering the activation energy of the rate-determining step. |

| Nucleophilicity of the Solvent | Has a minor effect on the reaction rate | The nucleophile is not involved in the rate-determining step of an S_N1 reaction. |

| Stability of the Carbocation | Increases with greater carbocation stability | More stable carbocations are formed more readily, accelerating the rate of ionization. |

Other Cleavage Conditions and Mechanisms

Beyond acid-catalyzed processes, this compound can undergo cleavage and decomposition under thermal and basic conditions.

Thermal Decomposition:

Tertiary alkyl chloroformates are known for their thermal instability. For instance, the closely related tert-butyl chloroformate readily decomposes at temperatures above 10 °C. nih.gov The thermal decomposition of this compound is expected to proceed via an elimination reaction, yielding isobutylene (B52900) (2-methyl-1-butene and 2-methyl-2-butene), carbon dioxide, and hydrogen chloride. nih.gov This decomposition can occur through a concerted mechanism or a stepwise process involving an ion pair intermediate. The formation of an alkene is a common decomposition pathway for esters with a tertiary alkyl group.

Base-Catalyzed Hydrolysis:

Under basic conditions, the cleavage of this compound proceeds via a different mechanism compared to acid-catalyzed hydrolysis. The reaction is typically a bimolecular nucleophilic substitution (S_N2-type) at the acyl carbon or an addition-elimination mechanism.

The mechanism involves the direct attack of a hydroxide (B78521) ion (a strong nucleophile) on the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the expulsion of the chloride ion, which is a good leaving group, to form a tert-pentyl carbonate intermediate. This intermediate is then hydrolyzed to tert-pentyl alcohol and carbonate, or it can undergo elimination under basic conditions.

The kinetics of base-catalyzed hydrolysis of esters are generally second-order, being first-order in both the ester and the hydroxide ion.

| Condition | Primary Mechanism | Key Intermediate | Typical Products | Kinetic Order |

|---|---|---|---|---|

| Acid-Catalyzed (Solvolysis) | S_N1-type | Tertiary Carbocation | Alcohol, Alkene, Carbon Dioxide, HCl | First-order (in ester) |

| Thermal | Elimination (E1 or Ei) | Ion pair or concerted transition state | Alkene, Carbon Dioxide, HCl | - |

| Base-Catalyzed (Hydrolysis) | Addition-Elimination or S_N2-type | Tetrahedral Intermediate | Alcohol, Carbonate, Chloride | Second-order (first-order in ester and base) |

Applications in Advanced Organic Synthesis

Role as a Chemical Protecting Group

In the multi-step synthesis of complex molecules like peptides, it is essential to temporarily block reactive functional groups to prevent unwanted side reactions. biosynth.com Carbonochloridic acid, 1,1-dimethylpropyl ester serves as the precursor to the t-AOC group, an effective protecting group for amines.

The t-AOC group is introduced onto the nitrogen atom of an amino acid or its ester through a nucleophilic acyl substitution reaction. The amino group acts as the nucleophile, attacking the electrophilic carbonyl carbon of tert-amyl chloroformate (this compound). This reaction is typically carried out under basic conditions to neutralize the hydrochloric acid byproduct. The choice of base and solvent is crucial to ensure high yields and prevent side reactions. While specific protocols for t-AOC introduction are documented, a common approach involves dissolving the amino acid ester in a suitable solvent and adding the t-AOC chloride reagent. capes.gov.br The basicity of the amino acid ester itself can influence the reaction, with weaker bases sometimes leading to the formation of undesired by-products. capes.gov.br

The t-AOC group is classified as an acid-labile protecting group. google.com This means it is stable under basic and neutral conditions but can be readily removed by treatment with a moderately strong acid, such as trifluoroacetic acid (TFA). The cleavage mechanism involves the protonation of the carbonyl oxygen, followed by the departure of the stable tert-amyl carbocation.

A critical concept in complex synthesis is "orthogonality," which refers to the ability to remove one type of protecting group in the presence of others without affecting them. biosynth.com The t-AOC group is orthogonal to base-labile groups (like the 9-fluorenylmethoxycarbonyl, Fmoc, group) and groups removed by hydrogenolysis (like the benzyloxycarbonyl, Cbz, group). This orthogonality allows chemists to selectively deprotect different parts of a molecule during a synthetic sequence, which is fundamental to strategies in solid-phase peptide synthesis (SPPS). biosynth.com

The utility of a protecting group is best understood by comparing it with other commonly used groups. The t-AOC group is structurally and functionally similar to the widely used tert-Butoxycarbonyl (t-BOC) group.

| Feature | tert-Amyloxycarbonyl (t-AOC) | tert-Butoxycarbonyl (t-BOC) | Benzyloxycarbonyl (Cbz) |

| Structure | (CH₃)₂C(C₂H₅)OCO- | (CH₃)₃COCO- | C₆H₅CH₂OCO- |

| Introduction Reagent | tert-Amyl Chloroformate | Di-tert-butyl dicarbonate | Benzyl (B1604629) Chloroformate |

| Cleavage Condition | Strong Acid (e.g., TFA) | Strong Acid (e.g., TFA, HF) researchgate.net | Catalytic Hydrogenolysis (H₂/Pd) or strong acids (HBr/AcOH) |

| Stability | Stable to base and hydrogenolysis | Stable to base and hydrogenolysis | Stable to mild acid and base |

| Orthogonality | Orthogonal to Cbz, Fmoc | Orthogonal to Cbz, Fmoc biosynth.com | Orthogonal to Boc, Fmoc |

Activation of Carboxylic Acids for Amide and Ester Formation

This compound can be employed in the "mixed anhydride (B1165640) method" for activating carboxylic acids. google.com This technique is a cornerstone of peptide synthesis and other reactions requiring the formation of amide or ester bonds. highfine.comthieme-connect.de

The process involves reacting a carboxylic acid with an alkyl chloroformate, such as tert-amyl chloroformate, in the presence of a tertiary amine (e.g., triethylamine (B128534) or N-methylmorpholine). google.comresearchgate.net This reaction forms a carboxylic-carbonic mixed anhydride, which is a highly activated intermediate. google.com This activated species is then susceptible to nucleophilic attack by an amine to form an amide or by an alcohol to form an ester, with the release of the unstable tert-amyloxycarbonic acid, which decomposes to tert-amyl alcohol and carbon dioxide. thieme-connect.deresearchgate.net The choice of chloroformate and reaction conditions is critical to ensure that the incoming nucleophile attacks the desired carbonyl group of the mixed anhydride and to minimize side reactions like racemization. thieme-connect.de

Precursor in the Synthesis of Organic Carbonates and Carbamates

As a chloroformate, this compound is a direct precursor for the synthesis of organic carbonates and carbamates. These functional groups are prevalent in pharmaceuticals, agrochemicals, and polymers. google.comnih.gov

The synthesis is straightforward:

Organic Carbonates : Reaction of tert-amyl chloroformate with an alcohol or a phenol (B47542), typically in the presence of a base like pyridine (B92270), yields a mixed carbonate ester. researchgate.netorganic-chemistry.org

Carbamates : Reaction with a primary or secondary amine yields an N-substituted carbamate (B1207046). organic-chemistry.orgorganic-chemistry.orgnih.gov This is the same fundamental reaction used to introduce the t-AOC protecting group, but in this context, the carbamate itself is the target molecule.

This method provides a reliable route to these compounds, avoiding the use of highly toxic reagents like phosgene (B1210022) by using its more manageable derivative, tert-amyl chloroformate. google.comorganic-chemistry.org

Spectroscopic and Advanced Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.

In a hypothetical ¹H NMR spectrum of Carbonochloridic acid, 1,1-dimethylpropyl ester, distinct signals corresponding to the different proton environments in the 1,1-dimethylpropyl (tert-amyl) group would be expected. The chemical shifts are influenced by the electron-withdrawing nature of the adjacent oxygen and chloroformyl groups.

A predicted ¹H NMR data table is presented below:

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃ (a) | ~ 0.9 | Triplet | 3H |

| CH₂ (b) | ~ 1.8 | Quartet | 2H |

| CH₃ (c) | ~ 1.5 | Singlet | 6H |

Disclaimer: This data is predicted and not based on experimental results.

A ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms in the molecule. The carbonyl carbon of the chloroformate group is expected to appear significantly downfield.

A predicted ¹³C NMR data table is as follows:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C H₃ (a) | ~ 8 |

| C H₂ (b) | ~ 35 |

| C (CH₃)₂ (c) | ~ 25 |

| C OCl (d) | ~ 85 |

| C=O (e) | ~ 150 |

Disclaimer: This data is predicted and not based on experimental results.

Infrared (IR) Spectroscopy for Carbonyl and C-Cl Functional Group Analysis

IR spectroscopy is utilized to identify specific functional groups within a molecule based on their characteristic absorption of infrared radiation. For this compound, the most prominent absorption bands would be from the carbonyl (C=O) group of the chloroformate and the carbon-chlorine (C-Cl) bond.

A table of expected IR absorption bands is provided below:

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C=O (Carbonyl) | 1780 - 1760 |

| C-Cl (Chloro) | 800 - 600 |

| C-O (Ester) | 1250 - 1050 |

Disclaimer: This data represents typical ranges for these functional groups and is not based on an experimental spectrum of the target compound.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is a destructive analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. For this compound (C₆H₁₁ClO₂), the molecular ion peak [M]⁺ would be expected, along with characteristic isotopic peaks for the presence of chlorine.

Key expected fragmentation pathways would involve the loss of the chlorine atom, the entire chloroformyl group, and fragmentation of the tert-amyl group.

A table of potential major fragments is outlined below:

| Fragment | m/z (mass-to-charge ratio) |

| [C₆H₁₁ClO₂]⁺ | 150/152 (due to ³⁵Cl/³⁷Cl isotopes) |

| [C₆H₁₁O₂]⁺ | 115 |

| [C₅H₁₁]⁺ | 71 |

| [C₂H₅]⁺ | 29 |

Disclaimer: The fragmentation pattern is predicted based on the structure and not from experimental data.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating components of a mixture, thereby allowing for the assessment of product purity and the monitoring of reaction progress.

Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. It can be used to determine the purity of a sample by separating the target compound from any starting materials, byproducts, or solvents. The retention time of the compound would be specific to the GC conditions used (e.g., column type, temperature program, carrier gas flow rate). In conjunction with a mass spectrometer (GC-MS), it would provide definitive identification of the compound corresponding to a specific peak. However, specific GC methods for the analysis of this compound are not documented in the available literature.

Advanced Topics and Future Research Directions

Computational Chemistry and Molecular Modeling Studies of Reactivity and Selectivity

While specific computational studies on Carbonochloridic acid, 1,1-dimethylpropyl ester are not extensively documented in publicly available literature, the broader field of chloroformate chemistry provides a solid framework for predicting its behavior and guiding future research. Theoretical calculations, particularly using Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms, predicting reactivity, and understanding selectivity.

Computational studies on analogous chloroformates have successfully modeled their solvolysis and thermal decomposition pathways. For instance, theoretical calculations on the gas-phase elimination kinetics of various alkyl chloroformates have shown a preference for a stepwise mechanism involving the formation of an unstable chloroformic acid intermediate over a concerted one-step elimination. It is anticipated that similar computational models could be applied to this compound to investigate its decomposition pathways, which are crucial for handling and storage.

Furthermore, molecular modeling can be employed to study the steric and electronic effects of the bulky 1,1-dimethylpropyl (tert-amyl) group on the reactivity of the chloroformate. This includes modeling the transition states of its reactions with various nucleophiles to predict reaction rates and selectivity. Such studies would be invaluable in optimizing reaction conditions and in the design of new synthetic applications.

Table 1: Potential Computational Research Areas for this compound

| Research Area | Computational Method | Potential Insights |

| Reaction Mechanisms | Density Functional Theory (DFT) | Elucidation of solvolysis and decomposition pathways. |

| Reactivity Prediction | Transition State Theory | Calculation of activation energies for reactions with nucleophiles. |

| Selectivity Analysis | Molecular Dynamics (MD) Simulations | Understanding steric hindrance and electronic effects of the tert-amyl group. |

| Spectroscopic Properties | Time-Dependent DFT (TD-DFT) | Prediction of IR, NMR, and UV-Vis spectra for characterization. |

Development of Greener Synthetic Routes for Chloroformates

The traditional synthesis of chloroformates involves the use of phosgene (B1210022), a highly toxic and hazardous gas. Consequently, a significant area of research is the development of safer and more environmentally friendly synthetic methods. These "greener" routes aim to replace phosgene with less hazardous reagents and to minimize waste generation.

One promising alternative is the use of triphosgene (B27547), a solid and therefore safer phosgene equivalent. Processes have been developed for the preparation of various alkyl and aryl chloroformates using triphosgene in good yields. Another innovative approach is the photo-on-demand synthesis of chloroformates from chloroform (B151607) and an alcohol under UV irradiation and oxygen bubbling. This method avoids the handling of phosgene altogether and generates the chloroformate in situ for immediate use.

These greener methodologies could be readily adapted for the synthesis of this compound from tert-amyl alcohol. Such developments would not only enhance the safety of its production but also align with the principles of green chemistry by reducing the environmental impact.

Table 2: Comparison of Synthetic Routes for Chloroformates

| Method | Reagents | Advantages | Disadvantages | Applicability to tert-amyl chloroformate |

| Traditional | tert-amyl alcohol, Phosgene | High yield and purity | Use of highly toxic phosgene gas | Established industrial method |

| Triphosgene | tert-amyl alcohol, Triphosgene | Safer solid reagent, good yields | Still handles a phosgene equivalent | High |

| Photo-on-demand | tert-amyl alcohol, Chloroform, UV light, O₂ | In situ generation, avoids phosgene handling | Requires specialized photochemical equipment | High potential for laboratory and industrial scale |

Exploration of Novel Catalytic Systems for Reactions Involving this compound

The use of catalysts can significantly enhance the efficiency and selectivity of chemical reactions. In the context of this compound, research into novel catalytic systems is a promising avenue for expanding its synthetic utility. Transition-metal catalysis, in particular, has revolutionized organic synthesis, and its application to chloroformate chemistry is an active area of investigation.

For instance, transition metal complexes are known to catalyze cross-coupling reactions, and it is conceivable that this compound could be used in such reactions to introduce the tert-amyloxycarbonyl group into various organic molecules. Organocatalysis, which utilizes small organic molecules as catalysts, also presents a wealth of opportunities. For example, pyridine (B92270) and its derivatives are known to catalyze the esterification of carboxylic acids using chloroformates.

Future research in this area could focus on identifying specific catalysts that are effective for reactions involving the sterically hindered this compound. This could lead to the development of new catalytic methods for the synthesis of complex molecules, such as pharmaceuticals and agrochemicals.

Investigation of Stereochemical Aspects in Reactions with Chiral Substrates

The bulky and sterically defined 1,1-dimethylpropyl group of this compound makes it an interesting reagent for stereoselective synthesis. When reacting with chiral substrates, the tert-amyl group could potentially influence the stereochemical outcome of the reaction, leading to the preferential formation of one diastereomer over another.

This diastereoselectivity could be exploited in the synthesis of enantiomerically pure compounds. For example, this compound could be used as a chiral derivatizing agent to separate enantiomers of a racemic mixture. Alternatively, it could be used in asymmetric synthesis, where the tert-amyl group acts as a transient chiral auxiliary, directing the stereochemistry of a subsequent reaction before being removed.

While specific studies on the stereochemical aspects of reactions involving this compound are yet to be widely reported, this remains a fertile ground for future research. Investigations into its reactions with chiral alcohols, amines, and other nucleophiles could reveal its potential as a tool for controlling stereochemistry in organic synthesis.

常见问题

Q. Q1. What are the standard synthetic routes for preparing carbonochloridic acid, 1,1-dimethylpropyl ester, and how do reaction conditions influence yield?

Methodological Answer: The compound is synthesized via esterification of carbonochloridic acid with 1,1-dimethylpropanol. A two-step approach is typical:

Acid Chloride Formation : React carbonic acid derivatives with thionyl chloride (SOCl₂) or phosgene (COCl₂) to generate the reactive carbonochloridic acid intermediate.

Esterification : Combine the acid chloride with 1,1-dimethylpropanol in anhydrous conditions (e.g., using dichloromethane as a solvent) under controlled temperatures (0–5°C to minimize side reactions). Catalysts like pyridine or DMAP may enhance nucleophilic substitution efficiency .

Optimization : Yield depends on stoichiometric ratios (excess alcohol drives equilibrium), solvent polarity, and moisture exclusion. GC-MS or NMR can monitor reaction progress and purity .

Reaction Mechanisms and Kinetics

Q. Q2. What mechanistic pathways govern the hydrolysis of carbonochloridic acid esters, and how can competing reactions be minimized?

Methodological Answer: Hydrolysis typically follows a Bac2 mechanism (base-catalyzed, bimolecular), where hydroxide ions attack the electrophilic carbonyl carbon, leading to chloride displacement. Competing pathways include:

- Aac2 Mechanism : Acid-catalyzed hydrolysis, which may dominate at low pH.

- Elimination Reactions : Favored at high temperatures or in polar aprotic solvents.

Mitigation Strategies : - Use buffered aqueous solutions (pH 8–10) to favor Bac2.

- Conduct kinetic studies via UV-Vis spectroscopy to track hydrolysis rates under varying pH and temperature .

Analytical Techniques for Structural Confirmation

Q. Q3. Which spectroscopic methods are most reliable for confirming the structure of carbonochloridic acid esters, and how are spectral artifacts addressed?

Methodological Answer:

- NMR :

- ¹H NMR : Look for characteristic shifts: ester carbonyl (δ 160–170 ppm in ¹³C), methyl groups (δ 1.2–1.5 ppm for tert-butyl), and chlorinated carbons (δ 40–60 ppm in DEPT-135).

- HSQC/HMBC : Resolve coupling between carbonyl and adjacent alkyl/chloride groups.

- IR : Strong C=O stretch ~1740 cm⁻¹ and C-Cl stretch ~600–800 cm⁻¹.

- GC-MS : Confirm molecular ion ([M]⁺) and fragmentation patterns (e.g., loss of Cl⁻ or tert-butyl groups).

Artifact Management : Use deuterated solvents for NMR, and compare retention times with authenticated standards in GC-MS .

Stability and Degradation Pathways

Q. Q4. How does the tert-butyl group in 1,1-dimethylpropyl ester influence thermal stability, and what degradation products are formed under oxidative conditions?

Methodological Answer: The bulky tert-butyl group enhances steric protection of the ester bond, delaying thermal decomposition. However, under oxidative conditions (e.g., air exposure or UV light):

- Primary Degradation Products :

- Carbon dioxide (from ester cleavage).

- 1,1-Dimethylpropanol (via hydrolysis).

- Chlorinated byproducts (e.g., HCl, detected via pH titration).

Experimental Design :

- Conduct thermogravimetric analysis (TGA) to determine decomposition onset temperatures.

- Use LC-MS to identify polar degradation products after accelerated aging studies (40°C, 75% humidity) .

Contradictory Data in Literature

Q. Q5. How should researchers reconcile discrepancies in reported reaction yields or spectral data for this compound?

Methodological Answer: Contradictions often arise from:

Purity of Starting Materials : Trace moisture or impurities in 1,1-dimethylpropanol can drastically alter yields. Validate reagents via Karl Fischer titration or HPLC.

Analytical Variability : Differences in NMR solvent (CDCl₃ vs. DMSO-d₆) or GC column polarity affect results. Cross-validate with peer-reviewed spectral libraries (e.g., NIST Chemistry WebBook) .

Synthetic Protocols : Compare methodologies (e.g., solvent choice, catalyst loadings) and replicate high-impact studies. Publish detailed experimental logs to enhance reproducibility .

Advanced Applications in Organic Synthesis

Q. Q6. Can this ester serve as a precursor for asymmetric catalysis or chiral building blocks, and what functionalization strategies are viable?

Methodological Answer: The tert-butyl ester group is a poor leaving group, limiting direct nucleophilic substitution. However, strategic modifications enable advanced applications:

- Chiral Resolution : Introduce enantiopure alcohols during esterification (e.g., using (-)-menthol) and separate diastereomers via fractional crystallization.

- Cross-Coupling : Employ transition-metal catalysts (e.g., Pd/Cu) to replace chloride with aryl/alkynyl groups under Ullmann or Sonogashira conditions.

- Photocatalysis : Use Ru(bpy)₃²⁺ to generate radical intermediates for C-H functionalization .

Safety and Handling Protocols

Q. Q7. What are the critical safety considerations for handling carbonochloridic acid esters in laboratory settings?

Methodological Answer:

- Toxicity : Chloride release during hydrolysis may irritate mucous membranes. Use fume hoods and PPE (gloves, goggles).

- Storage : Keep in amber vials under inert gas (N₂/Ar) at -20°C to prevent hydrolysis.

- Spill Management : Neutralize with sodium bicarbonate (NaHCO₃) and adsorb using vermiculite.

Documentation : Refer to SDS sheets (e.g., CAS 94274-21-2) for emergency protocols .

Computational Modeling

Q. Q8. How can DFT calculations predict the reactivity of this ester in novel reaction environments?

Methodological Answer:

- Software : Use Gaussian or ORCA for geometry optimization (B3LYP/6-31G* level).

- Reactivity Descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites.

- Solvent Effects : Apply PCM models to simulate polar aprotic (e.g., THF) vs. protic (e.g., H₂O) environments.

- Validation : Compare computed IR/NMR spectra with experimental data to refine parameters .

Environmental Impact and Disposal

Q. Q9. What protocols ensure environmentally safe disposal of carbonochloridic acid esters after experimental use?

Methodological Answer:

- Hydrolysis : Treat with excess NaOH (1 M) to convert the ester into water-soluble carboxylate and 1,1-dimethylpropanol.

- Waste Streams : Segregate chlorinated byproducts for licensed hazardous waste disposal.

- Biodegradation Studies : Use OECD 301F tests to assess microbial degradation in aqueous systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。